molecular formula C12H12Cl2N4 B3035347 N-[(E)-Benzylideneamino]-4,5-dichloro-N,2-dimethylpyrazol-3-amine CAS No. 318284-23-0

N-[(E)-Benzylideneamino]-4,5-dichloro-N,2-dimethylpyrazol-3-amine

Cat. No.: B3035347
CAS No.: 318284-23-0
M. Wt: 283.15 g/mol
InChI Key: UJCOPKUCUTXJOE-OVCLIPMQSA-N
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Description

N-[(E)-Benzylideneamino]-4,5-dichloro-N,2-dimethylpyrazol-3-amine is a useful research compound. Its molecular formula is C12H12Cl2N4 and its molecular weight is 283.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Properties

  • A study focused on the synthesis and spectroscopic properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcasing the reaction of chloral with substituted anilines and subsequent treatment with thioglycolic acid. This work highlights a synthetic route that might be relevant for the synthesis of complex amines like N-[(E)-Benzylideneamino]-4,5-dichloro-N,2-dimethylpyrazol-3-amine (Issac & Tierney, 1996).

Application in Organic Synthesis

  • Research on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions involving aromatic, heterocyclic, and aliphatic amines presents an overview of recent protocols. This review could provide insights into potential catalytic applications of complex amines in organic synthesis (Kantam et al., 2013).

Degradation and Environmental Impact

  • A review on the degradation of nitrogen-containing hazardous compounds using advanced oxidation processes discusses the challenges and solutions in mineralizing nitrogen-containing compounds like amines. This might be relevant for understanding the environmental impact and degradation pathways of compounds similar to this compound (Bhat & Gogate, 2021).

Nitrosamine Formation and Risk Assessment

  • A review focusing on the risk of formation of carcinogenic N-nitroso compounds from dietary precursors in the stomach provides a comprehensive understanding of the factors influencing the formation of nitrosamines, which might be relevant for assessing the risks associated with the synthesis and use of complex amines (Shephard, Schlatter, & Lutz, 1987).

Properties

IUPAC Name

N-[(E)-benzylideneamino]-4,5-dichloro-N,2-dimethylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N4/c1-17(12-10(13)11(14)16-18(12)2)15-8-9-6-4-3-5-7-9/h3-8H,1-2H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCOPKUCUTXJOE-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Cl)Cl)N(C)N=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)Cl)Cl)N(C)/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-Benzylideneamino]-4,5-dichloro-N,2-dimethylpyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
N-[(E)-Benzylideneamino]-4,5-dichloro-N,2-dimethylpyrazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.